

# Urechistachykinin II and Its Effect on Muscle Contraction: A Technical Guide

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## Compound of Interest

Compound Name: Urechistachykinin II

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## Abstract

**Urechistachykinin II** (Uru-TK II) is a tachykinin-related neuropeptide identified in the echiuroid worm, *Urechis unicinctus*. As a member of the extensive tachykinin family, which is characterized by a conserved C-terminal motif, Uru-TK II has been shown to exert myostimulatory effects on invertebrate muscle tissues. This technical guide provides a comprehensive overview of the current knowledge regarding the effects of **Urechistachykinin II** on muscle contraction, including its physiological actions, the putative signaling pathway, and generalized experimental protocols for its study. The information is intended to serve as a foundational resource for researchers investigating invertebrate neuropeptide signaling and those in the early stages of drug discovery targeting related pathways.

## Introduction

Tachykinins are a widespread family of neuropeptides found throughout the animal kingdom, playing crucial roles in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and inflammation. Invertebrate tachykinin-related peptides, while sharing structural homology with their vertebrate counterparts, exhibit distinct structural features and pharmacological profiles. **Urechistachykinin II**, isolated from the ventral nerve cords of the marine worm *Urechis unicinctus*, is one such peptide.<sup>[1]</sup> Its demonstrated bioactivity on muscle tissue makes it a subject of interest for understanding the fundamental mechanisms of neuromuscular control in invertebrates.

## Urechistachykinin II: Structure and Function

**Urechistachykinin II** is a decapeptide with the amino acid sequence H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH<sub>2</sub>.<sup>[1]</sup> Initial studies have demonstrated its contractile effect on the inner circular body-wall muscle of its native organism, *Urechis unicinctus*, and its ability to potentiate spontaneous rhythmic contractions of the cockroach hindgut.<sup>[1]</sup> Subsequent research has identified a precursor protein in *Urechis unicinctus* that encodes for Uru-TK II along with several other tachykinin-related peptides.

## Quantitative Data on Muscle Contraction

A comprehensive review of the available literature did not yield specific quantitative data, such as EC<sub>50</sub> values or full dose-response curves, for the contractile effect of **Urechistachykinin II** on muscle preparations. The primary literature describes a qualitative contractile action.<sup>[1]</sup> One study noted that the contractile activity of other Urechistachykinin-like peptides on the cockroach hindgut was as potent as that of Uru-TK II, but did not provide specific dose-response parameters.<sup>[2]</sup>

Table 1: Summary of **Urechistachykinin II** Bioactivity on Muscle Contraction

Peptide	Tissue Preparation	Observed Effect	Quantitative Data (e.g., EC <sub>50</sub> )	Reference
Urechistachykinin II	Inner circular body-wall muscle of <i>Urechis unicinctus</i>	Contractile action	Not Reported	<sup>[1]</sup>
Urechistachykinin II	Hindgut of cockroach ( <i>Periplaneta</i> )	Potentiation of spontaneous rhythmic contractions	Not Reported	<sup>[1]</sup>
Urechistachykinin-like peptides (III-VII)	Hindgut of cockroach ( <i>Periplaneta</i> )	Contractile activity as potent as Uru-TK II	Not Reported	<sup>[2]</sup>

## Experimental Protocols

Detailed experimental protocols for the bioassays of **Urechistachykinin II** are not explicitly detailed in the available literature. However, based on standard methodologies for invertebrate smooth muscle pharmacology, a generalized protocol for assessing the effect of Uru-TK II on the *Urechis unicinctus* body wall muscle is provided below.

### Preparation of *Urechis unicinctus* Inner Circular Body-Wall Muscle

- **Animal Dissection:** An adult *Urechis unicinctus* is dissected to expose the body wall.
- **Muscle Strip Isolation:** A strip of the inner circular body-wall muscle is carefully isolated.
- **Mounting in Organ Bath:** The muscle strip is mounted in an organ bath containing an appropriate physiological saline solution for marine invertebrates, maintained at a constant temperature and continuously aerated.
- **Transducer Attachment:** One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.
- **Equilibration:** The muscle preparation is allowed to equilibrate in the organ bath under a slight resting tension until a stable baseline is achieved.

### Muscle Contraction Assay

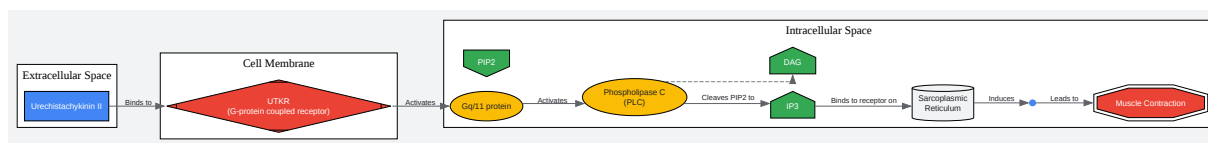
- **Peptide Application:** A stock solution of synthetic **Urechistachykinin II** is prepared in the physiological saline.
- **Cumulative Dosing:** The peptide is added to the organ bath in a cumulative manner, with each subsequent dose added after the response to the previous dose has reached a plateau.
- **Data Recording:** Changes in isometric tension are recorded continuously throughout the experiment.

- **Data Analysis:** The contractile responses are measured as the increase in tension above the baseline. A dose-response curve can be constructed by plotting the magnitude of the contraction against the logarithm of the peptide concentration. From this curve, parameters such as the EC<sub>50</sub> (the concentration of peptide that produces 50% of the maximal response) can be calculated.

## Signaling Pathway of Urechistachykinin II in Muscle Contraction

While the precise signaling cascade for **Urechistachykinin II** in *Urechis unicinctus* muscle has not been fully elucidated, evidence points towards a pathway typical for tachykinin receptors. A putative G-protein coupled receptor for Urechistachykinins (UTKR) has been identified in *Urechis unicinctus*. Functional expression of this receptor in *Xenopus* oocytes has shown that it is activated by Urechistachykinins and couples to a calcium-dependent signal transduction pathway. This strongly suggests that Uru-TK II mediates its effects through a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium concentration is a key event in initiating the cascade of protein interactions that lead to muscle contraction.

### Diagram of the Proposed Signaling Pathway

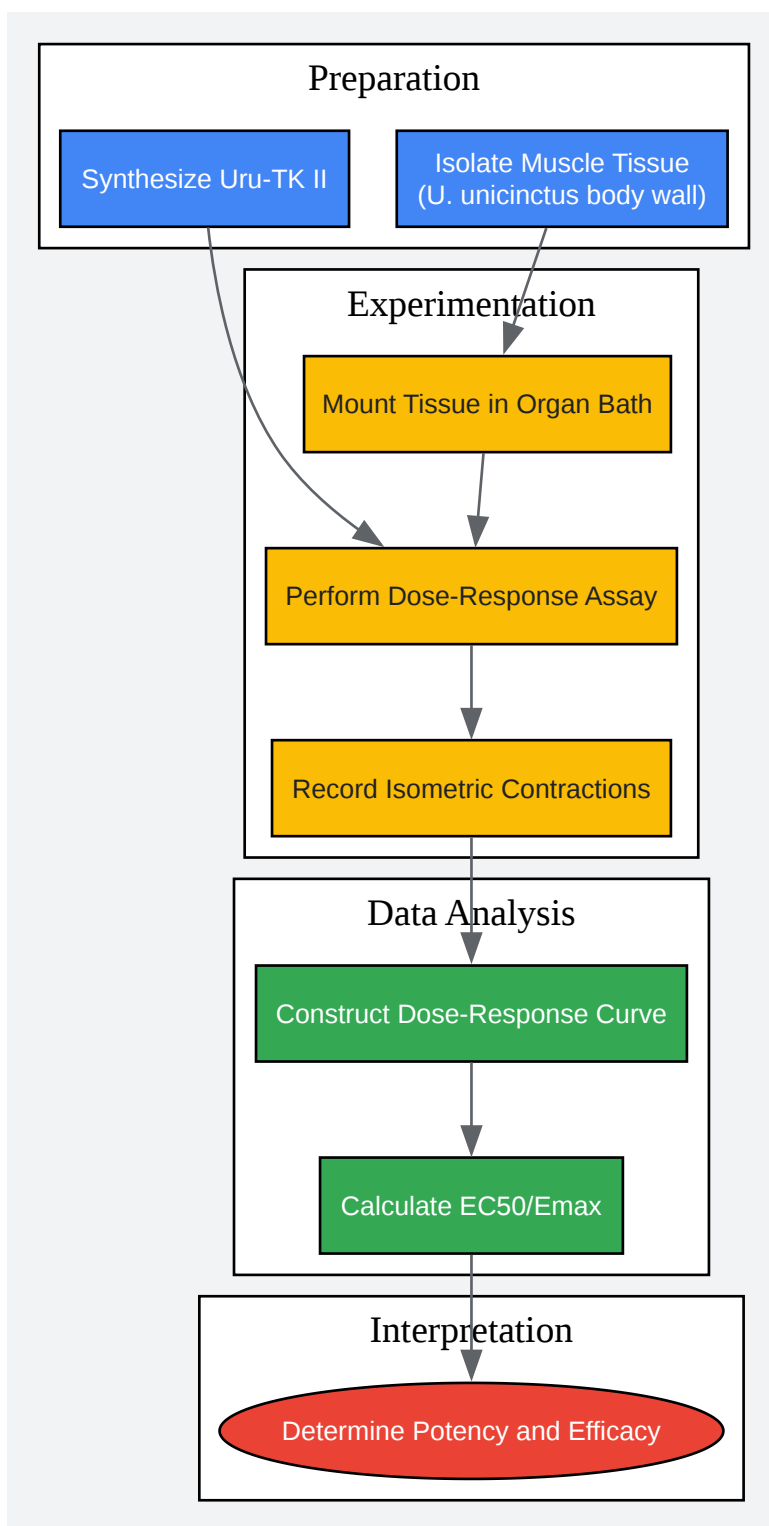


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Caption: Proposed signaling pathway for **Urechistachykinin II**-induced muscle contraction.

## Experimental Workflow

The logical flow for investigating the effects of **Urechistachykinin II** on muscle contraction would typically follow the steps outlined in the diagram below.



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Caption: A typical experimental workflow for studying Uru-TK II's effect on muscle.

## Conclusion and Future Directions

**Urechistachykinin II** is a bioactive neuropeptide with a clear myostimulatory role in the invertebrate *Urechis unicinctus*. While its general function and putative signaling pathway through a Gq-coupled receptor are beginning to be understood, there is a notable lack of detailed pharmacological characterization. Future research should focus on obtaining quantitative dose-response data to determine the potency and efficacy of Uru-TK II on its native receptor. Furthermore, detailed investigation into the downstream signaling components in *Urechis unicinctus* muscle cells will be crucial for a complete understanding of its mechanism of action. Such studies will not only advance our knowledge of invertebrate neurobiology but may also provide insights for the development of novel pharmacological tools.

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## References

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